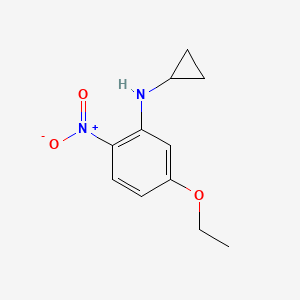

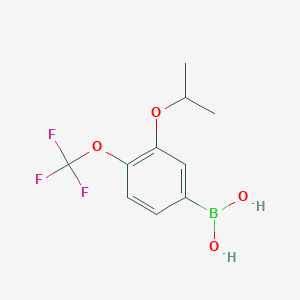

![molecular formula C10H14ClNOS B3060204 7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine hydrochloride CAS No. 1956386-58-5](/img/structure/B3060204.png)

7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine hydrochloride

Vue d'ensemble

Description

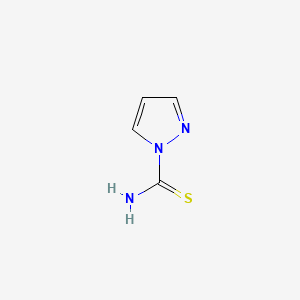

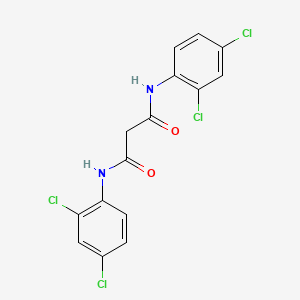

7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine hydrochloride (CAS Number: 1956386-58-5) is a heterocyclic compound with a benzodiazepine ring structure, possessing a methoxy group at the 7-position . It is a relatively new synthetic compound, first synthesized in the early 2000s.

Molecular Structure Analysis

The molecular structure of this compound includes a benzodiazepine ring with a methoxy group at the 7-position . The InChI code for this compound is1S/C10H13NOS.ClH/c1-12-9-2-3-10-8 (6-9)7-11-4-5-13-10;/h2-3,6,11H,4-5,7H2,1H3;1H . Physical And Chemical Properties Analysis

The compound has a molecular weight of 231.75 . It is a solid at room temperature and should be stored in an inert atmosphere .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis Improvement : Deng et al. (2017) reported an efficient and scalable synthesis of 7-methoxy-2,3,4,5-tetrahydrobenzo[1,4]thiazepine, highlighting its significance as the core structure of biologically active molecules like JTV-519 and S107. This synthesis route represents a substantial improvement over previous methods, offering a higher overall yield of 68% (Deng et al., 2017).

Medicinal Chemistry Applications

- Antimicrobial Activity : Kumar et al. (2013) synthesized a series of 2,3-dihydrobenzo[b][1,4]thiazepines with varying antibacterial and antifungal activities, indicating the potential medicinal applications of such compounds (Kumar et al., 2013).

- Anticonvulsant Activity : Zhang et al. (2010) and Deng et al. (2014) synthesized derivatives of 7-methoxy-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine with significant anticonvulsant activities. These studies suggest the potential use of these compounds in treating epilepsy (Zhang et al., 2010), (Deng et al., 2014).

Other Applications

- Structural Analysis : Du et al. (2020) conducted a crystal structure analysis of a related thiazepine derivative, which aids in understanding the molecular structure and potential interactions of these compounds (Du et al., 2020).

- Chemical Reactions and Transformations : Voskressensky et al. (2013) demonstrated the transformations of tetrahydro-1,4-benzothiazepines under specific conditions, providing insight into the chemical behavior and potential for further chemical modifications of these compounds (Voskressensky et al., 2013).

Mécanisme D'action

Target of Action

The primary target of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine hydrochloride is the RyR1 channel . This compound is a benzothiazepine derivative that binds to the RyR1 channel and enhances the binding affinity of Calstabin-1 .

Mode of Action

This compound interacts with its target, the RyR1 channel, by binding to it and enhancing the binding affinity of Calstabin-1 . This interaction prevents the depletion of Calstabin-1 from the RyR1 complex .

Biochemical Pathways

It is known that the compound’s action on the ryr1 channel and its enhancement of calstabin-1 binding can influence various cellular processes .

Result of Action

The binding of this compound to the RyR1 channel and the enhancement of Calstabin-1 binding result in the slowing of muscle fatigue and reduction of muscle damage in exercised mice .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature for optimal stability .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Propriétés

IUPAC Name |

7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOS.ClH/c1-12-9-2-3-10-8(6-9)7-11-4-5-13-10;/h2-3,6,11H,4-5,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILRHMIPALDQKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SCCNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1956386-58-5 | |

| Record name | 1,4-Benzothiazepine, 2,3,4,5-tetrahydro-7-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1956386-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

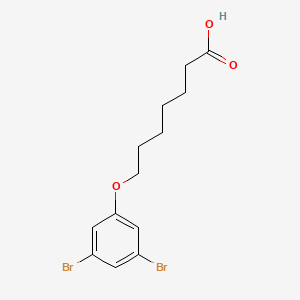

![4-[Hydroxy(4-methylphenyl)methyl]phenylboronic acid](/img/structure/B3060128.png)